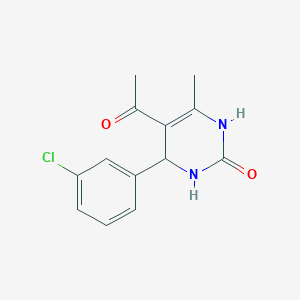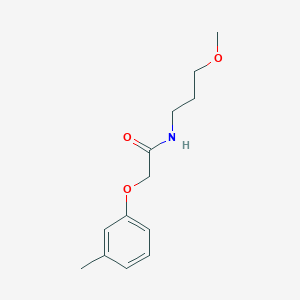![molecular formula C18H15BrClNO B5138542 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as BRAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. In materials science, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In nanotechnology, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been explored as a potential candidate for the development of drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation. Specifically, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of certain signaling pathways involved in cancer development. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one for lab experiments is its ease of synthesis, which allows for large-scale production of the compound. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one exhibits high stability and can be stored for extended periods of time without significant degradation. However, one limitation of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of novel materials based on 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one for use in electronic devices. Additionally, further exploration of the anticancer activity of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one and its mechanism of action could lead to the development of more effective cancer therapies. Finally, the potential applications of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one in nanotechnology and drug delivery systems warrant further investigation.
Métodos De Síntesis
The synthesis of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one involves a multi-step process that begins with the reaction between 4-bromo-3-chloroaniline and cyclohexanone in the presence of a base. The resulting product is then subjected to further reactions, including a Friedel-Crafts acylation and a Suzuki coupling, to yield the final product.
Propiedades
IUPAC Name |
3-(4-bromo-3-chloroanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO/c19-17-7-6-14(11-18(17)20)21-15-8-13(9-16(22)10-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAULTUWHKOKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=C(C=C2)Br)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)
![2-bromo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5138483.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![dimethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5138490.png)

![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5138507.png)
![N-{1-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5138522.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)